

# Comparative Analysis of PF-06655075 Cross-reactivity with Vasopressin Receptors

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## Compound of Interest

Compound Name: PF-06655075

Cat. No.: B12382340

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This guide provides a detailed comparison of the binding affinity of the novel oxytocin receptor agonist, **PF-06655075**, with its primary target, the oxytocin receptor (OTR), and its potential off-target interactions with vasopressin receptors (V1a and V2). Due to the high structural homology between oxytocin and vasopressin, assessing the cross-reactivity of a new OTR agonist with vasopressin receptors is a critical step in evaluating its selectivity and potential for off-target effects.

## Executive Summary

**PF-06655075** is a non-brain-penetrant oxytocin receptor agonist with enhanced pharmacokinetic stability and increased selectivity for the oxytocin receptor.<sup>[1][2][3]</sup> This guide summarizes the available quantitative data on its binding profile, outlines the experimental methodology used to determine these parameters, and illustrates the relevant signaling pathways.

## Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (K<sub>i</sub>) of **PF-06655075** and the endogenous ligand, oxytocin, for the human oxytocin receptor and the human vasopressin V1a and V2 receptors. The data is extracted from the primary publication by Meera E. Modi et al. (2016) from Pfizer, the developers of **PF-06655075**.

Compound	Oxytocin Receptor (OTR) Ki (nM)	Vasopressin 1a Receptor (V1aR) Ki (nM)	Vasopressin 2 Receptor (V2R) Ki (nM)	Selectivity (V1aR/OTR)	Selectivity (V2R/OTR)
PF-06655075	0.43	180	>10000	~419-fold	>23,256-fold
Oxytocin	1.9	38	500	~20-fold	~263-fold

Data sourced from Modi et al., 2016.[\[4\]](#)

This data clearly demonstrates the enhanced selectivity of **PF-06655075** for the oxytocin receptor compared to the endogenous ligand, oxytocin. Specifically, **PF-06655075** exhibits approximately 419-fold greater selectivity for the OTR over the V1aR, and over 23,256-fold selectivity over the V2R. This represents a significant improvement in selectivity compared to oxytocin.

## Experimental Protocols

The binding affinities presented above were determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.

### Experimental Protocol: In Vitro Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of test compounds (e.g., **PF-06655075**) for the human oxytocin, vasopressin V1a, and vasopressin V2 receptors.

2. Materials:

- Receptor Source: Cell membranes prepared from CHO-K1 cells stably expressing the recombinant human oxytocin receptor, vasopressin V1a receptor, or vasopressin V2 receptor.
- Radioligand:
  - For OTR: [<sup>3</sup>H]-Oxytocin

- For V1aR: [<sup>3</sup>H]-Arginine Vasopressin
- For V2R: [<sup>3</sup>H]-Arginine Vasopressin
- Test Compound: **PF-06655075**
- Reference Compound: Unlabeled Oxytocin and Arginine Vasopressin
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>, and 0.1% BSA.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail
- 96-well microplates
- Glass fiber filters
- Scintillation counter

### 3. Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound (**PF-06655075**) and reference compounds in assay buffer.
- Assay Setup:
  - In a 96-well plate, add assay buffer, cell membranes (containing the receptor of interest), and the appropriate radioligand at a concentration near its K<sub>d</sub>.
  - Add increasing concentrations of the test compound or reference compound to initiate the competition reaction.
  - For the determination of non-specific binding, add a high concentration of the corresponding unlabeled ligand.
  - Total binding is determined in the absence of any competing ligand.

- Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

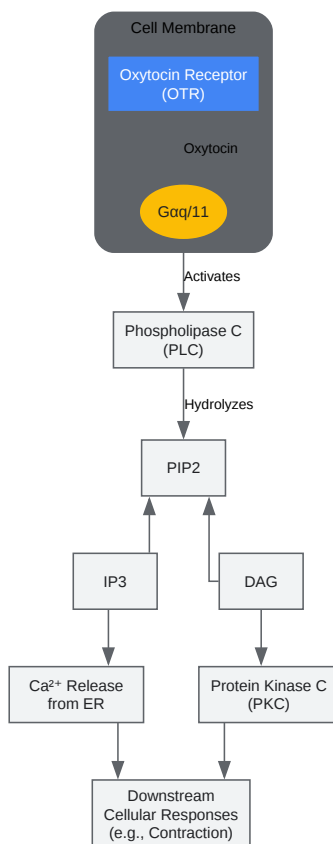
#### 4. Data Analysis:

- The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound.
- The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
- The K<sub>i</sub> value is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation:  $K_i = \text{IC}_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Mandatory Visualization

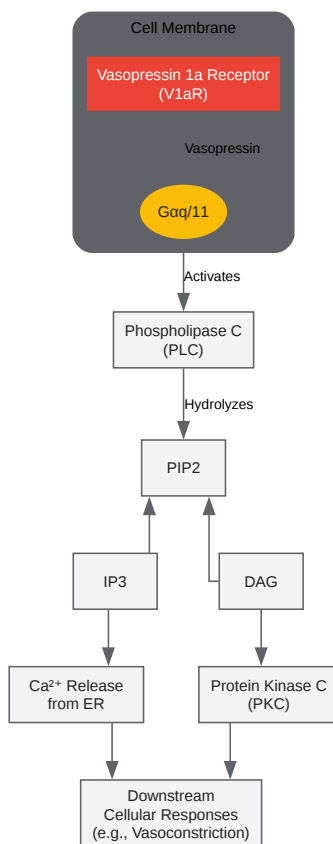
### Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by the oxytocin and vasopressin V1a and V2 receptors.



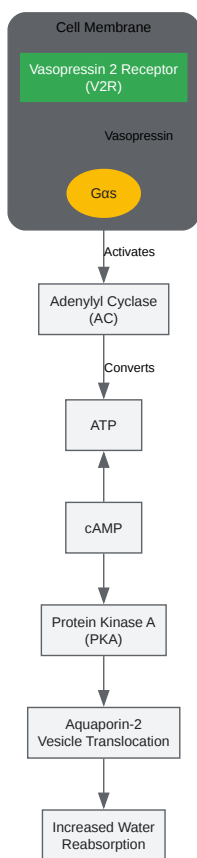
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Caption: Oxytocin Receptor Signaling Pathway.[5]



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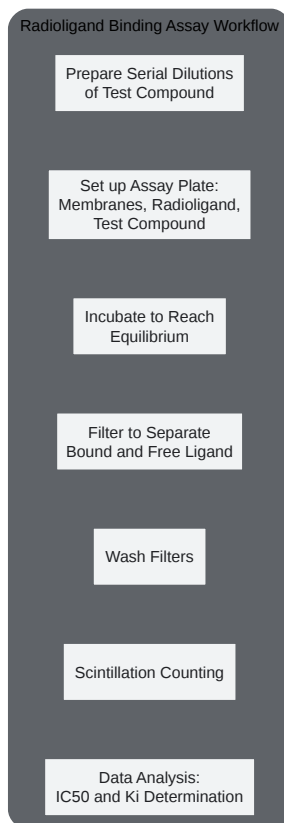
Caption: Vasopressin V1a Receptor Signaling Pathway.



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Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Workflow



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Caption: Experimental Workflow for Radioligand Binding Assay.

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